N-butyl-6-(4-methylphenoxy)hexan-1-amine
Description
N-Butyl-6-(4-methylphenoxy)hexan-1-amine is a tertiary amine compound featuring a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 4-methylphenoxy moiety at the sixth carbon. Its molecular formula is C₁₇H₂₉NO (inferred from structural analogs in ), with a molecular weight of 263.42 g/mol. The 4-methylphenoxy group imparts moderate lipophilicity, while the butyl chain enhances solubility in organic solvents.
Properties
IUPAC Name |
N-butyl-6-(4-methylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-4-13-18-14-7-5-6-8-15-19-17-11-9-16(2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFAKNVNWIJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-methylphenoxy)hexan-1-amine typically involves multiple steps. One common method starts with the preparation of 6-bromohexan-1-amine, which is then reacted with 4-methylphenol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
N-butyl-6-(4-methylphenoxy)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-butyl-6-(4-methylphenoxy)hexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact: The 4-methylphenoxy group in the target compound balances lipophilicity and electronic effects. Chlorine in the 4-chlorophenoxy derivative () increases polarity and reactivity, making it suitable for electrophilic reactions.
- Molecular Weight : The target compound’s lower molecular weight (263.42 g/mol) compared to benzyl-substituted analogs (e.g., 392.0 g/mol in ) may enhance membrane permeability, a critical factor in drug design.
- Applications: Piperazine- and pyrimidine-containing analogs () are prioritized in pharmaceutical synthesis, while phenoxy derivatives are often intermediates in surfactant or polymer chemistry.
Physicochemical Properties
Thermodynamic studies of hexan-1-amine derivatives () reveal:
- Solubility : Aliphatic amines like N-butylhexan-1-amine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but poor solubility in water.
- Density and Refractive Index : Increasing alkyl chain length (e.g., butyl vs. propyl) correlates with higher density (0.85–0.92 g/cm³) and refractive indices (~1.45–1.50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
